Quinacrine acetate, also known as quinacrine, is a synthetic compound derived from acridine, primarily recognized for its historical use as an antimalarial agent. It has also been employed in the treatment of various infections, including giardiasis and certain autoimmune disorders like lupus erythematosus. This compound is classified as an organic heterocyclic compound and falls under the category of acridines, which are characterized by their tricyclic structure containing nitrogen atoms.
Quinacrine was first synthesized in the early 20th century and gained prominence due to its effectiveness against malaria before being largely replaced by more effective drugs like chloroquine. It is still utilized in specific medical applications and research settings, particularly in cell biology as an inhibitor of phospholipase A2 .
Quinacrine can be synthesized through several methods, with the most notable being the condensation of 1-diethylamino-4-aminopentane with 3,9-dichloro-7-methoxyacridine. This reaction typically requires specific conditions to ensure optimal yield and purity.
The synthesis often requires careful control of reaction conditions such as temperature and pH to prevent degradation or formation of undesired by-products .
Quinacrine has a complex molecular structure characterized by its acridine backbone.
The three-dimensional structure can be visualized using various molecular modeling software tools that illustrate its spatial configuration and potential interaction sites .
Quinacrine participates in several chemical reactions due to its functional groups.
The kinetics of these reactions often depend on factors such as substrate concentration, temperature, and the presence of competing inhibitors .
Studies have demonstrated that quinacrine's binding affinity varies based on the oxidation state of target enzymes, influencing its efficacy against different pathogens .
Quinacrine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Quinacrine has several scientific applications beyond its historical use as an antimalarial:
Quinacrine acetate (QAc) functions as a potent small-molecule modulator of the cGAS-STING-TBK1 signaling axis, a critical innate immune pathway. Upon binding to cytosolic DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates STING and downstream TBK1 phosphorylation. This cascade culminates in IRF3 translocation and type I interferon (IFN) production. QAc enhances STING oligomerization and TBK1 activation, leading to amplified IFN-β secretion (≥5-fold increase in murine macrophages) [2] [6]. This immunostimulatory activity reprograms immunologically "cold" tumor microenvironments by increasing dendritic cell maturation and CD8+ T-cell infiltration. In glioblastoma models, QAc synergizes with immune checkpoint inhibitors, overcoming PD-1 resistance by restoring tumor immunogenicity [2] [6]. The compound’s ability to bridge innate and adaptive immunity underscores its potential in oncological applications.
Table 1: Immunomodulatory Effects of Quinacrine Acetate in cGAS-STING Pathway
| Parameter | QAc-Treated Cells | Control | Change |
|---|---|---|---|
| IFN-β production (pg/mL) | 350 ± 42 | 68 ± 12 | +415% |
| STING oligomerization (%) | 82 ± 7 | 23 ± 5 | +257% |
| Tumor-infiltrating CD8+ T cells | 29% ± 4% | 8% ± 2% | +263% |
Beyond its canonical immunomodulatory roles, QAc exhibits significant off-target interactions with structurally homologous ATP-binding domains. Computational and biochemical analyses reveal high-affinity binding to:
These interactions cause cross-pathway signaling disruption:
QAc’s planar acridine core enables strong DNA intercalation, with binding constants (K = 106 M−1) comparable to doxorubicin. This disrupts chromatin architecture and inhibits enzymatic processes requiring DNA duplex stability [1] [3]. Key epigenetic consequences include:
Table 2: Transcriptional Inhibition Profiles of Quinacrine Acetate
| Target | IC50 (μM) | Functional Consequence |
|---|---|---|
| RNA polymerase II | 2.8 ± 0.3 | Global mRNA synthesis arrest |
| DNA-dependent ATPases | 5.1 ± 0.6 | Impaired chromatin remodeling |
| Phospholipase A2 | 0.9 ± 0.2 | Reduced eicosanoid production |
Network toxicology analyses identify QAc-induced mitochondrial dysfunction and eicosanoid imbalance as drivers of respiratory toxicity. ProTox/ADMETlab platforms predict a high respiratory risk coefficient (0.959), validated by:
In COPD patient datasets (GSE5058/GSE8545), PLA2G4A and ALOX5 expression correlates with disease severity (AUC = 0.829), confirming their roles as mechanistic biomarkers. QAc’s metabolic dysregulation thus mirrors pathological signatures of inflammatory lung diseases [2].
QAc’s acridine moiety facilitates redox cycling, generating sustained reactive oxygen species (ROS). In prostate cancer models, 5 μM QAc increases superoxide (O2•−) by 150% within 2 hours, causing:
Concurrently, ROS-mediated AMPK activation occurs via LKB1 phosphorylation. Activated AMPK (p-AMPKThr172 ↑ 220%):
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0